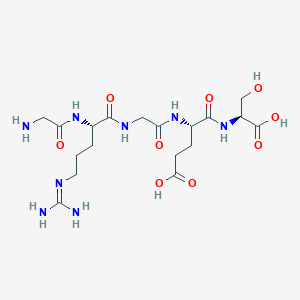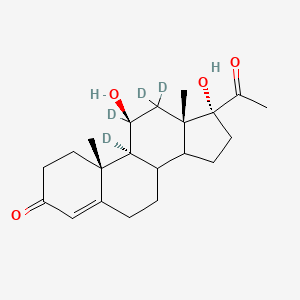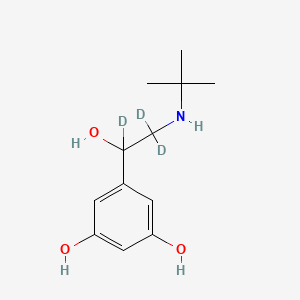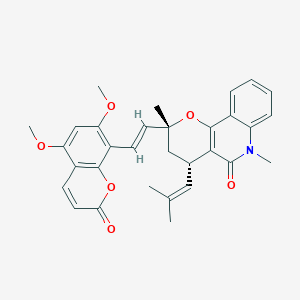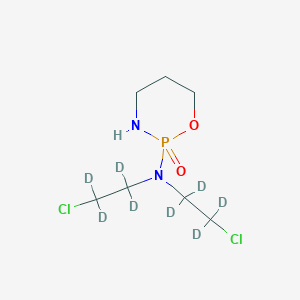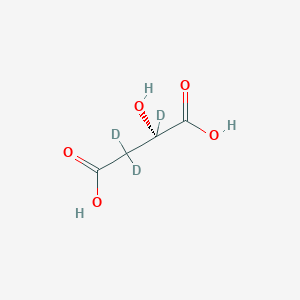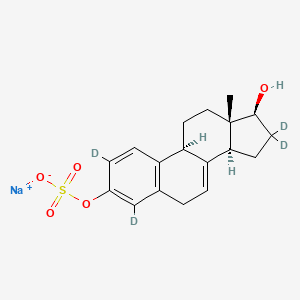![molecular formula C53H87F15N18O18S B12422761 (2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)
(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid is a complex organic molecule with a variety of functional groups. It is characterized by the presence of amino, imidazole, and sulfanyl groups, among others. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the amino acid derivatives, followed by the coupling of these derivatives using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. This includes the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) methods. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Amino groups can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the imidazole ring would yield reduced imidazole derivatives.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and imidazole groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2S)-2-amino-3-hydroxybutanoic acid
- (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
- (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. Its combination of amino, imidazole, and sulfanyl groups makes it particularly versatile for research applications.
属性
分子式 |
C53H87F15N18O18S |
|---|---|
分子量 |
1581.4 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H82N18O8S.5C2HF3O2/c1-29(62)37(46)41(69)55-21-23-60(36(65)14-25-70)32(11-9-18-57-43(50)51)39(67)53-20-24-61(35(64)12-3-2-6-15-44)33(26-30-27-52-28-58-30)40(68)54-19-22-59(31(38(47)66)10-4-7-16-45)34(63)13-5-8-17-56-42(48)49;5*3-2(4,5)1(6)7/h27-29,31-33,37,62,70H,2-26,44-46H2,1H3,(H2,47,66)(H,52,58)(H,53,67)(H,54,68)(H,55,69)(H4,48,49,56)(H4,50,51,57);5*(H,6,7)/t29-,31+,32+,33+,37+;;;;;/m1...../s1 |
InChI 键 |
XJASTBUMBRYSCY-BSQZIJTMSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)NCCN([C@@H](CCCN=C(N)N)C(=O)NCCN([C@@H](CC1=CN=CN1)C(=O)NCCN([C@@H](CCCCN)C(=O)N)C(=O)CCCCN=C(N)N)C(=O)CCCCCN)C(=O)CCS)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C(C(=O)NCCN(C(CCCN=C(N)N)C(=O)NCCN(C(CC1=CN=CN1)C(=O)NCCN(C(CCCCN)C(=O)N)C(=O)CCCCN=C(N)N)C(=O)CCCCCN)C(=O)CCS)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






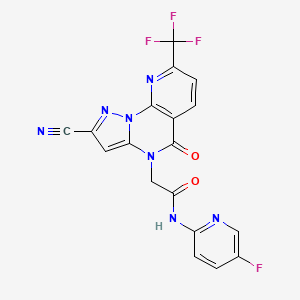
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
